4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a thiazole ring, and a cyclopropylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), attached to a benzamide group (a benzene ring attached to an amide group), and a cyclopropylamino group (a three-membered cyclopropane ring attached to an amino group) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its solubility in polar solvents, while the cyclopropylamino group could influence its basicity .Scientific Research Applications
Antitumor Applications
The synthesis and evaluation of benzothiazole derivatives, including compounds structurally related to 4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide, have shown selective cytotoxicity against tumorigenic cell lines. A study highlighted the design and synthesis of biologically stable derivatives exhibiting excellent in vivo inhibitory effects on tumor growth, showcasing their potential as potent antitumor agents (Yoshida et al., 2005).
Antimicrobial Applications
Research into 2-phenylamino-thiazole derivatives, which share a similar structural framework with this compound, has shown significant antimicrobial activity. A series of these compounds demonstrated potent growth inhibitory effects against various pathogenic strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Antibacterial Applications
Another study focused on the synthesis of novel analogs related to the compound of interest, revealing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the compound's utility in developing new antibacterial agents (Palkar et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as 4-chloro-N-{4-[2-(cyclopropylcarbamoyl)ethyl]-1,3-thiazol-2-yl}benzamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can inhibit the kinase activity of the vascular endothelial growth factor (VEGF) receptors , which are involved in pathological angiogenesis, tumor growth, and cancer progression .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.
Future Directions
Properties
IUPAC Name |
4-chloro-N-[4-[3-(cyclopropylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-11-3-1-10(2-4-11)15(22)20-16-19-13(9-23-16)7-8-14(21)18-12-5-6-12/h1-4,9,12H,5-8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFUQRNSWRPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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